2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid
Overview
Description
2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a thiophen-2-ylmethoxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid typically involves the reaction of 2-(Thiophen-2-ylmethoxymethyl)phenylboronic ester with a suitable boronic acid precursor. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent medium .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), halides or triflates.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action for 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or triflate, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid
- Thiophen-2-ylboronic acid
- 2-(Methoxymethyl)phenylboronic acid
Uniqueness: 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid is unique due to the presence of both a thiophene ring and a methoxymethyl group, which can impart distinct electronic and steric properties. These features can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications .
Properties
IUPAC Name |
[2-(thiophen-2-ylmethoxymethyl)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BO3S/c14-13(15)12-6-2-1-4-10(12)8-16-9-11-5-3-7-17-11/h1-7,14-15H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOLOFHRXQBYSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COCC2=CC=CS2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681355 | |
Record name | (2-{[(Thiophen-2-yl)methoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-81-2 | |
Record name | (2-{[(Thiophen-2-yl)methoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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